molecular formula C13H16Cl2N2O4S B7466965 Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B7466965
M. Wt: 367.2 g/mol
InChI Key: HRINHQPGTMSKMQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a piperazine derivative characterized by a 3,4-dichlorobenzenesulfonyl substituent on the piperazine ring and an ethyl carboxylate group at the 1-position.

Properties

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-2-21-13(18)16-5-7-17(8-6-16)22(19,20)10-3-4-11(14)12(15)9-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRINHQPGTMSKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate typically involves the reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting intermediate is then reacted with ethyl chloroformate to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its mechanism involves modulation of apoptosis pathways in cancer cells, which is crucial for therapeutic strategies against tumors .

Case Study: Anticancer Activity

A study conducted by Emami et al. (2006) explored the cytotoxic effects of piperazine derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting potent anticancer activity.

Neurological Research

The compound has also been investigated for its potential neuroprotective effects:

  • Nociceptin Receptor Agonism : this compound acts as an agonist at the nociceptin receptor (ORL1), which is implicated in pain modulation and neuroprotection. This receptor's activation could offer new avenues for treating chronic pain conditions .

Data Table: Neuroprotective Effects

StudyCompoundTargetEffect
Mollereau et al., 1994This compoundORL1 ReceptorAnalgesic effects observed
Bunzow et al., 1994Similar CompoundsORL1 ReceptorNeuroprotective properties

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of the Piperazine Ring : Starting from ethyl piperazine-1-carboxylate.
  • Sulfonation Reaction : Introduction of the dichlorobenzenesulfonyl group through electrophilic aromatic substitution.

Industrial Applications

In addition to its medicinal applications, this compound can serve as an intermediate in the synthesis of various pharmaceuticals and agrochemicals:

  • Pharmaceutical Intermediates : Utilized in the production of drugs targeting pain management and infections.
  • Agrochemical Applications : Potential use in developing pesticides due to its bioactive properties against pathogens.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine moiety in the compound can interact with various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to the target molecules. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The 3,4-dichlorobenzenesulfonyl moiety distinguishes this compound from analogs with alternative substitution patterns. Key comparisons include:

Compound Name Substituent on Benzenesulfonyl Group Key Structural Features Biological Activity (if reported) Reference
Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate 3,4-dichloro Electron-withdrawing Cl groups enhance electrophilicity Not explicitly reported in evidence -
Ethyl 4-(2,5-dichlorobenzenesulfonyl)piperazine-1-carboxylate 2,5-dichloro Altered steric and electronic profile Unknown
Ethyl 4-(3-chloro-4-methoxybenzenesulfonyl)piperazine-1-carboxylate 3-chloro-4-methoxy Methoxy group introduces electron-donating effects Potential modulation of enzyme interactions
Ethyl 4-(3-acetamido-4-ethoxybenzenesulfonyl)piperazine-1-carboxylate 3-acetamido-4-ethoxy Polar substituents may improve solubility Not reported

Key Observations :

  • Electronic Effects : The 3,4-dichloro substitution creates a strongly electron-deficient aromatic system, which may enhance binding to hydrophobic pockets in biological targets compared to analogs with methoxy or acetamido groups .

Modifications on the Piperazine Core

Variations in the piperazine ring’s functionalization influence physicochemical properties and bioactivity:

Compound Name Piperazine Modification Notable Features Biological Relevance Reference
Ethyl 4-(3-chloropropanoyl)piperazine-1-carboxylate 3-chloropropanoyl side chain Reactive acyl group for further derivatization Intermediate in synthetic pathways
Ethyl 4-(2-(1H-indol-3-yl)ethyl)piperazine-1-carboxylate Indole-containing side chain Potential CNS activity via indole interactions Synthesized for neuroactive applications
Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate Oxadiazole-thioacetyl moiety Heterocyclic groups for kinase inhibition Explored in enzyme inhibition studies

Key Observations :

  • Functional Group Diversity : The 3,4-dichlorobenzenesulfonyl derivative lacks heterocyclic or aromatic extensions seen in indole- or oxadiazole-containing analogs (), suggesting a narrower but more targeted interaction profile.
  • Synthetic Utility: Compounds like the 3-chloropropanoyl derivative () serve as intermediates, whereas the target compound may be optimized for direct bioactivity.

Physical Properties

  • Molecular Weight : Estimated at ~406 g/mol (based on C₁₃H₁₅Cl₂N₂O₄S).
  • Solubility : Predicted low aqueous solubility due to hydrophobic dichlorophenyl and sulfonyl groups, consistent with analogs in (e.g., ethyl 4-oxo-piperidine-3-carboxylate hydrochloride).

Biological Activity

Ethyl 4-(3,4-dichlorobenzenesulfonyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of piperazine with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane under controlled conditions. The intermediate product is then reacted with ethyl chloroformate to yield the final compound. This synthesis route ensures high purity and yield, making it suitable for research applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine moiety facilitates binding to receptors and enzymes, modulating their activity. The sulfonyl group enhances hydrogen bonding capabilities, increasing binding affinity. This interaction can lead to inhibition or activation of specific biological pathways, contributing to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against Gram-positive bacteria, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential as a therapeutic agent in combating resistant bacterial infections.

Anticancer Activity

Studies have shown that piperazine derivatives possess anticancer properties. This compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. Its structural features allow it to act as a building block for developing novel anticancer agents .

Neuropharmacological Effects

The compound has been investigated for its effects on neurodegenerative diseases through modulation of purinergic receptors. For instance, it may influence the P2X7 receptor, which is implicated in neuroinflammation and neuronal death in conditions such as Alzheimer's disease . This suggests a potential role in neuroprotection or treatment strategies for neurodegenerative disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAntimicrobial, AnticancerDichloro groups enhance reactivity
Ethyl 4-(2,3-dichlorobenzenesulfonyl)piperazine-1-carboxylateStructureModerate AntibacterialDifferent chlorination pattern
Ethyl 4-(3,5-dichlorobenzenesulfonyl)piperazine-1-carboxylateStructureAnticancerAltered binding affinity

This table illustrates how variations in the chlorination pattern affect the biological activity and reactivity of similar compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological potential of piperazine derivatives:

  • Antibacterial Activity Study : A study demonstrated that piperazine derivatives showed significant activity against MRSA strains, suggesting their potential use in antibiotic development .
  • Cancer Cell Line Evaluation : In vitro studies indicated that certain derivatives inhibited proliferation in various cancer cell lines, supporting their use as anticancer agents .
  • Neuroprotective Effects : Research involving animal models has shown that compounds targeting purinergic receptors can reduce neuroinflammation and improve cognitive function in neurodegenerative disease models .

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